molecular formula C8H7N5OS B10876249 3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

Cat. No.: B10876249
M. Wt: 221.24 g/mol
InChI Key: GOCDEKIVKQYNRH-UHFFFAOYSA-N
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Description

3-(2-FURYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-AMINE is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.

Preparation Methods

The synthesis of 3-(2-FURYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-AMINE typically involves a one-pot multicomponent approach. For example, Pavurala and Vedula reported the synthesis of 3-(pyrazolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-chromen-2-ones in excellent yields . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-(2-FURYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-AMINE undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-FURYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-AMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Properties

Molecular Formula

C8H7N5OS

Molecular Weight

221.24 g/mol

IUPAC Name

3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

InChI

InChI=1S/C8H7N5OS/c9-6-4-15-8-11-10-7(13(8)12-6)5-2-1-3-14-5/h1-3H,4H2,(H2,9,12)

InChI Key

GOCDEKIVKQYNRH-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CO3)N

Origin of Product

United States

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